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Compound of Interest

Compound Name: BDP 581/591 tetrazine

Cat. No.: B1192283 Get Quote

Abstract & Introduction
The visualization of intracellular targets in fixed cells often suffers from high background noise

and the steric limitations of traditional antibody complexes. This protocol details the application

of BDP 581/591 Tetrazine, a photostable, orange-red emitting fluorophore designed for Inverse

Electron Demand Diels-Alder (IEDDA) click chemistry.

Unlike copper-catalyzed methods (CuAAC), which can degrade cellular ultrastructure, the

IEDDA reaction between BDP 581/591 Tetrazine and a Trans-Cyclooctene (TCO) dienophile is

catalyst-free, biocompatible, and exceptionally fast (

). Furthermore, the tetrazine moiety acts as a fluorescence quencher via Photoinduced
Electron Transfer (PET); upon reaction with TCO, this quenching is relieved, resulting in a
"fluorogenic" turn-on effect that significantly enhances the Signal-to-Noise Ratio (SNR).

This guide provides a validated workflow for staining fixed cells where the target of interest has

been functionalized with TCO (via metabolic incorporation, enzymatic labeling, or TCO-

conjugated primary antibodies).

Technical Specifications
BDP 581/591 is a Borondipyrromethene (BODIPY) derivative.[1][2][3] Its hydrophobic core

confers high quantum yield and photostability, making it ideal for super-resolution microscopy

(STED/SMLM) and confocal imaging.
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Property Value Notes

Excitation Max 585 nm
Compatible with 561 nm or

594 nm laser lines.

Emission Max 594 nm
Detectable in standard "Texas

Red" or "RFP" channels.

Extinction Coeff.[1][3][4] (

)

104,000 High brightness per molecule.

Quantum Yield (

)
0.83 Excellent efficiency.

Solubility DMSO, DMF
Stock solutions should be

prepared in organic solvent.[4]

Stokes Shift ~10 nm
Narrow shift; requires precise

filter sets to avoid crosstalk.

Mechanistic Principles
The success of this protocol relies on the bioorthogonal reaction between the electron-deficient

tetrazine on the dye and the strained TCO ring on the target.

Reaction Logic
Quenched State: In the unbound BDP 581/591 Tetrazine, the tetrazine group quenches the

BODIPY fluorophore.

Ligation: The tetrazine undergoes a [4+2] cycloaddition with TCO, followed by a retro-Diels-

Alder reaction releasing nitrogen gas (

).

Restoration: The resulting dihydropyridazine (or pyridazine) product does not quench the

fluorophore, restoring fluorescence.
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Figure 1: The IEDDA reaction mechanism. The reaction is irreversible and restores the

fluorescence of the BDP dye.

Validated Protocol: Fixed Cell Staining
Phase 0: Pre-Requisites & Reagent Prep

Stock Solution: Dissolve 1 mg BDP 581/591 Tetrazine in anhydrous DMSO to create a 5-10

mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Staining Buffer: PBS + 1% BSA (Bovine Serum Albumin). Note: BSA prevents non-specific

hydrophobic binding of the BODIPY core.

Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared).

Phase 1: Sample Preparation (TCO Incorporation)
Ensure your target is TCO-labeled before starting. Common methods include:

Metabolic Labeling: Incubating cells with TCO-containing amino acids (e.g., TCO-Lysine) for

12-24 hours.

Antibody Targeting: Incubating live or fixed cells with a primary antibody conjugated to TCO.

Phase 2: Fixation & Permeabilization
Wash: Rinse cells 2x with warm PBS (
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) to remove media.

Fix: Add 4% PFA for 15 minutes at Room Temperature (RT).

Wash: Rinse 3x with PBS (5 min each).

Permeabilize: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.

Critical: If staining membrane receptors only, skip this step to maintain membrane integrity.

Block: Incubate with 3% BSA in PBS for 30 minutes to block non-specific sites.

Phase 3: The Click Reaction (Staining)
Prepare Working Solution: Dilute the BDP 581/591 Tetrazine stock into the Staining Buffer

(PBS + 1% BSA) to a final concentration of 1

M.

Optimization: Range is 0.5

M – 5

M. Start at 1

M.

Incubate: Add the working solution to the cells. Incubate for 30 minutes at RT in the dark.

Note: IEDDA is fast; longer incubations (>1 hr) rarely increase specific signal but may

increase background.

Wash: Wash 3x with PBS + 0.1% Tween-20 (PBST) for 5 minutes each.

Why Tween? BODIPY dyes are hydrophobic. The detergent helps strip non-specifically

bound dye from lipid membranes.

Phase 4: Mounting & Imaging
Nuclei Stain: Counterstain with DAPI (0.5
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g/mL) for 5 minutes if required.

Mount: Rinse with PBS and mount using an anti-fade mounting medium (e.g., ProLong

Diamond).

Image: Use 561 nm or 594 nm excitation. Collect emission at 590-620 nm.

Experimental Workflow Visualization
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Figure 2: Step-by-step workflow for fixed cell staining. Note the conditional permeabilization

step.

Troubleshooting & Optimization (Expert Insights)
Issue Probable Cause Corrective Action

High Background (Punctate)
Hydrophobic aggregation of

BODIPY.

Increase Tween-20 in wash

buffer to 0.5%. Ensure BSA is

present during staining. Filter

the dye working solution (0.2

m) before use.

No Signal
TCO degradation or

isomerization.

TCO isomerizes to the

unreactive cis-isomer in

light/acid. Store TCO reagents

in dark/neutral pH. Use "TCO*"

(conformationally stressed) for

higher stability.

Bleed-through Incorrect filter sets.

BDP 581/591 has a small

Stokes shift. Ensure excitation

filters cut off below 570nm and

emission filters start above

590nm.

Nuclear Background Dye trapping in DNA.

Reduce dye concentration to

500 nM. Ensure thorough

washing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.biorxiv.org/content/10.1101/503821v1
https://www.benchchem.com/product/b1192283?utm_src=pdf-custom-synthesis
https://www.antibodies.com/catalog/assistive-reagents/bdp-581-591-nhs-ester-a270075
https://www.lumiprobe.com/p/bdp-581-591-dbco
https://broadpharm.com/product/BP-28949
https://www.lumiprobe.com/p/bdp-581-591-tetrazine
https://pubs.rsc.org/en/content/articlehtml/2017/sc/c6sc03879d
https://pubs.rsc.org/en/content/articlehtml/2017/sc/c6sc03879d
https://pubs.rsc.org/en/content/articlehtml/2017/sc/c6sc03879d
https://www.benchchem.com/product/b1192283#bdp-581-591-tetrazine-staining-protocol-for-fixed-cells
https://www.benchchem.com/product/b1192283#bdp-581-591-tetrazine-staining-protocol-for-fixed-cells
https://www.benchchem.com/product/b1192283#bdp-581-591-tetrazine-staining-protocol-for-fixed-cells
https://www.benchchem.com/product/b1192283#bdp-581-591-tetrazine-staining-protocol-for-fixed-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192283?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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scientists and researchers to drive progress in science

and industry.
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